molecular formula C23H19FN6O2 B2793008 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-4-amine CAS No. 2034447-05-5

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-4-amine

Cat. No. B2793008
CAS RN: 2034447-05-5
M. Wt: 430.443
InChI Key: FTXKPBWZSKNEED-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a methoxyindole group, and a pyrimidin-4-amine group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecule’s structure is likely to be planar due to the presence of the aromatic rings. The fluorine atom on the phenyl ring, the nitrogen atoms in the oxadiazole and pyrimidine rings, and the oxygen atom in the methoxy group could be involved in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the amine group in the pyrimidin-4-amine part could potentially undergo reactions with acids, while the oxadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Mechanism of Action

Target of Action

It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a manner that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The crystal forms of similar compounds have been studied, which can affect the solubility, stability, flowability, fractability, and compressibility of the compound and the safety and efficacy of the pharmaceutical product based on the compound .

Result of Action

Given the potential biological activities associated with indole derivatives , it is likely that this compound could have a variety of molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O2/c1-31-15-6-7-20-17(10-15)14(11-27-20)8-9-26-21-18(12-25-13-28-21)23-29-22(30-32-23)16-4-2-3-5-19(16)24/h2-7,10-13,27H,8-9H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXKPBWZSKNEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-4-amine

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